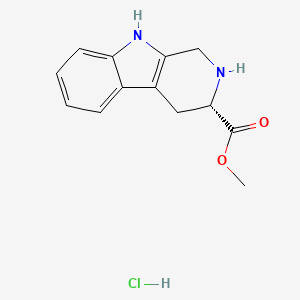

Chlorhydrate de H-Tpi-ome

Vue d'ensemble

Description

“H-Tpi-ome hcl” is a novel compound that has garnered considerable interest in the scientific community due to its promising biological and analytical properties. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Physical And Chemical Properties Analysis

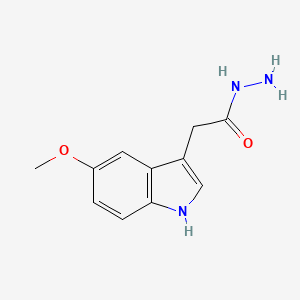

“H-Tpi-ome hcl” is described as off-white flakes . It has a molecular formula of C13H15ClN2O2 and a molecular weight of 266.72 g/mol.Applications De Recherche Scientifique

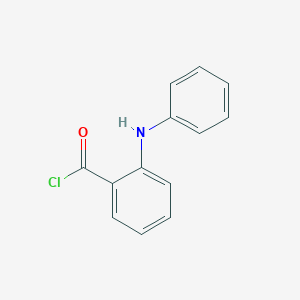

- Synthèse de Weinreb: Le chlorhydrate de H-Tpi-ome est un intermédiaire clé dans la synthèse de Weinreb. Cette méthode permet la conversion directe d'acides carboxyliques, de chlorures d'acides ou d'esters en cétones ou aldéhydes en utilisant des réactifs organométalliques. L'adduit initial formé avec les amides de Weinreb est stabilisé, ce qui empêche d'autres réactions et conduit à des rendements élevés des cétones souhaitées .

- Agents acylants: Le this compound sert d'agent acylant dans les processus de synthèse en laboratoire et industriels. Il facilite la transformation des groupes carboxyles en cétones ou aldéhydes équivalents .

- En raison de sa polyvalence, le this compound peut être synthétisé à partir de diverses matières premières, notamment les acides carboxyliques, les chlorures d'acides, les amides, les esters, les lactones et les anhydrides. Cette adaptabilité le rend précieux pour les stratégies synthétiques universelles .

- Le this compound joue un rôle dans l'estérification efficace des acides aminés protégés par Fmoc. Ce processus permet la préparation d'esters d'amino Fmoc résistants aux acides, qui sont des intermédiaires essentiels dans la synthèse peptidique .

Synthèse de Weinreb et agents acylants

Synthèse universelle

Synthèse d'esters d'amino protégés par Fmoc

En résumé, le this compound trouve des applications dans divers domaines, de la synthèse organique à la catalyse asymétrique et au développement potentiel de médicaments. Son adaptabilité et sa stabilité en font un composé précieux pour les chercheurs de toutes disciplines . Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

The primary target of H-Tpi-ome hcl, also known as Tipiracil hydrochloride (TPI), is Thymidine Phosphorylase (TYMP) . TYMP is a cytoplasmic protein that is highly expressed in platelets and facilitates multiple agonist-induced platelet activation, enhancing thrombosis .

Mode of Action

TPI is a selective inhibitor of TYMP . It has been shown to diminish the binding of TYMP to Lyn, a protein involved in cell signaling, through both SH3 and SH2 domains . This inhibition results in a decrease in platelet activation and thrombosis .

Biochemical Pathways

TPI affects the biochemical pathways related to platelet activation and thrombosis . By inhibiting TYMP, TPI attenuates multiple signaling pathways that mediate platelet activation, aggregation, and thrombosis .

Pharmacokinetics

Pharmacokinetics generally involve studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (adme) processes .

Result of Action

The inhibition of TYMP by TPI results in a significant reduction in thrombosis without inducing significant bleeding . This makes TPI a potential novel antithrombotic medication without the increase in risk of bleeding .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of H-Tpi-ome hcl is its selectivity for specific amino acid residues in target proteins. This selectivity allows for the specific labeling of proteins in complex mixtures, which is not possible with other labeling techniques. Additionally, the irreversible nature of the covalent bond formed between H-Tpi-ome hcl and the target protein ensures that the label remains attached even under denaturing conditions.

However, there are also some limitations to the use of H-Tpi-ome hcl in lab experiments. One limitation is the potential for off-target labeling of non-specific proteins. This can be minimized by optimizing the labeling conditions and using appropriate controls. Another limitation is the potential for the H-Tpi-ome hcl label to interfere with protein function, although this has not been observed in most cases.

Orientations Futures

There are many potential future directions for the use of H-Tpi-ome hcl in scientific research. One area of interest is the development of new labeling techniques that allow for the selective labeling of specific protein domains or post-translational modifications. Another area of interest is the application of H-Tpi-ome hcl labeling to the study of protein-protein interactions in living cells or organisms. Additionally, the use of H-Tpi-ome hcl in combination with other labeling techniques, such as mass spectrometry, may allow for the identification of novel protein-protein interactions and signaling pathways.

Safety and Hazards

Propriétés

IUPAC Name |

methyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;/h2-5,11,14-15H,6-7H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYBNWMURCUTIC-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C(CN1)NC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505860 | |

| Record name | Methyl (3S)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79815-18-2 | |

| Record name | Methyl (3S)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

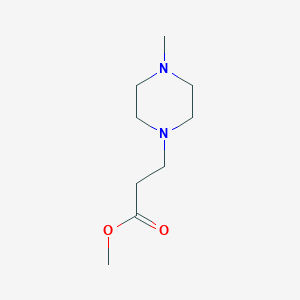

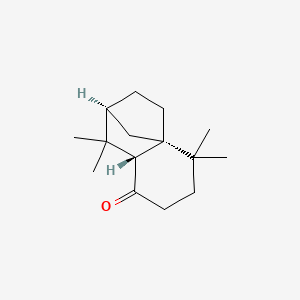

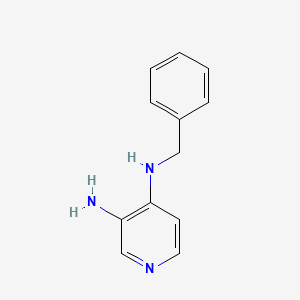

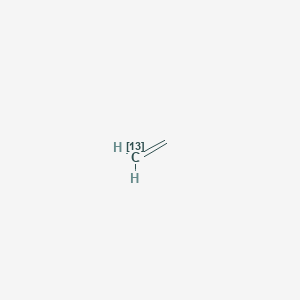

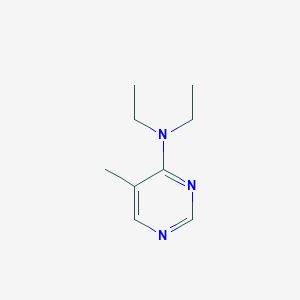

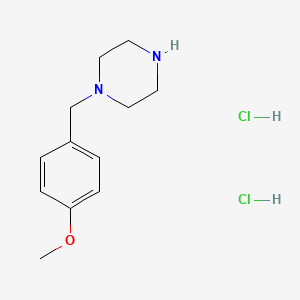

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626008.png)

![Phosphine, diphenyl[(tetrahydro-2-furanyl)methyl]-](/img/structure/B1626010.png)

![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide](/img/structure/B1626012.png)